1-Pyridin-2-yl-3-o-tolyl-urea
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Overview
Description
1-Pyridin-2-yl-3-o-tolyl-urea is an organic compound characterized by the presence of a pyridine ring and a tolyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-2-yl-3-o-tolyl-urea typically involves the reaction of 2-aminopyridine with o-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:
2-Aminopyridine+o-Tolyl isocyanate→this compound
The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-2-yl-3-o-tolyl-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
1-Pyridin-2-yl-3-o-tolyl-urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Pyridin-2-yl-3-o-tolyl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-Pyridin-2-yl-3-p-tolyl-urea
- 1-Pyridin-2-yl-3-m-tolyl-urea
- 1-(5-chloro-pyridin-2-yl)-3-o-tolyl-urea
Uniqueness
1-Pyridin-2-yl-3-o-tolyl-urea is unique due to its specific substitution pattern on the pyridine and tolyl rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-pyridin-2-ylurea |
InChI |
InChI=1S/C13H13N3O/c1-10-6-2-3-7-11(10)15-13(17)16-12-8-4-5-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
InChI Key |
RFWTUXRVMVVGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=N2 |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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